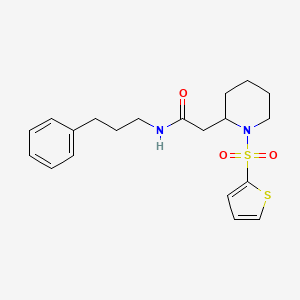
N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
カタログ番号 B2805996
CAS番号:
941911-65-5
分子量: 406.56
InChIキー: ZVZMNJDWNCYEQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as TAK-659, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Thiophene Analogues in Carcinogenicity Studies
- Study Focus: The study evaluated thiophene analogues of known carcinogens (benzidine and 4-aminobiphenyl) for potential carcinogenicity. Thiophene compounds, including derivatives like N-(5-phenylthiophen-2-yl)acetamide, were synthesized and assessed using in vitro assays to predict their carcinogenic potential. Although in vitro assays suggested potential carcinogenicity, doubts were raised about their ability to cause tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).
Piperidine Alkaloids in Medicinal Research
- Study Focus: This review highlighted the significance of piperidine alkaloids in drug research, noting their considerable interest due to the broad range of therapeutic applications. The study underscores the therapeutic potential of piperidine derivatives in creating new drug profiles, indicating a promising area for compounds with piperidine structures, such as the one (Singh et al., 2021).
Zaleplon and Sedative Hypnotics Research
- Study Focus: Zaleplon, a non-benzodiazepine sedative hypnotic, is reviewed for its novel use in treating insomnia. The study's exploration of zaleplon's pharmacology and therapeutic application suggests a research interest in compounds with unique action mechanisms on central nervous system receptors, potentially relevant to the compound (Heydorn, 2000).
Novel Synthetic Opioids Research
- Study Focus: A review covering non-fentanyl novel synthetic opioids, including N-substituted benzamides and acetamides, discussed the chemistry, pharmacology, and emergence of these compounds as substances of abuse. This research area might offer insights into the regulatory and pharmacological aspects relevant to the synthesis and application of complex acetamides (Sharma et al., 2018).
特性
IUPAC Name |
N-(3-phenylpropyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-19(21-13-6-10-17-8-2-1-3-9-17)16-18-11-4-5-14-22(18)27(24,25)20-12-7-15-26-20/h1-3,7-9,12,15,18H,4-6,10-11,13-14,16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMNJDWNCYEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2805914.png)
![N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805915.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)
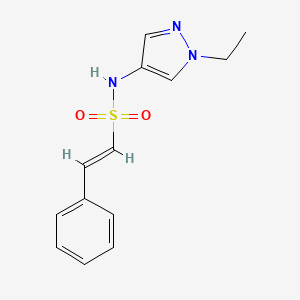
![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)


![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)
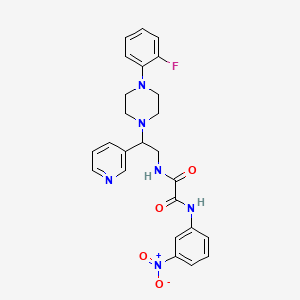
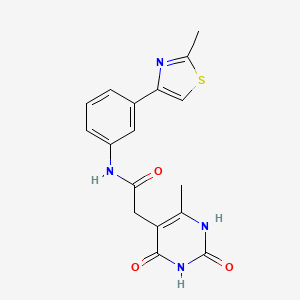

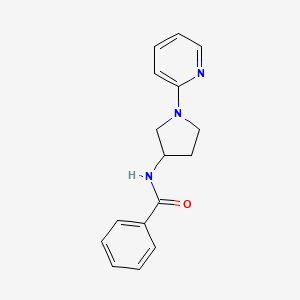
![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)
